molecular formula C10H9N3O4 B12524920 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione CAS No. 682336-51-2

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione

Cat. No.: B12524920
CAS No.: 682336-51-2
M. Wt: 235.20 g/mol
InChI Key: YVGWZQKZILQCQZ-UHFFFAOYSA-N
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Description

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione is a compound that features a benzodioxole group attached to a triazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 1,3-benzodioxole derivatives with triazolidine-3,5-dione under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like methanol, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine-3,5-dione core, which imparts specific chemical and biological properties. This distinguishes it from other benzodioxole derivatives that may lack this core structure.

Properties

CAS No.

682336-51-2

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C10H9N3O4/c14-9-11-12-10(15)13(9)4-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H,11,14)(H,12,15)

InChI Key

YVGWZQKZILQCQZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)NNC3=O

Origin of Product

United States

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